
Butyramidine hydrochloride
Overview
Description
Butyramidine hydrochloride is a chemical compound with the molecular formula C4H11ClN2 and a molecular weight of 122.6 g/mol . It is an off-white solid that is slightly soluble in methanol and water . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of new derivatives of pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyramidine hydrochloride can be synthesized through several methods. One common method involves the reaction of butyronitrile with hydrogen chloride gas, followed by the addition of ammonia . The reaction conditions typically include a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase the reaction rate and yield . The final product is then purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyramidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce butyramide, while reduction reactions may yield butylamine .
Scientific Research Applications
Chemistry
Butyramidine hydrochloride serves as a reagent in organic synthesis, particularly for creating pyrimidine derivatives. Its role as a building block facilitates the development of new compounds with potential pharmaceutical applications.
Application | Description |
---|---|
Organic Synthesis | Used in the synthesis of pyrimidine derivatives |
Reagent | Acts as a building block for new chemical compounds |
Biology
In biological research, this compound is utilized in studies related to DNA synthesis and methylation processes. It has been shown to influence protein production across various cell types, making it significant for genetic and cellular studies.
Biological Application | Impact |
---|---|
DNA Synthesis | Influences genetic material formation |
Protein Production | Affects cellular function and expression |
Pharmaceuticals
The compound is involved in pharmaceutical research, particularly in developing therapeutic agents. Its derivatives have been studied for their potential as beta-blocking agents, which can be used to treat cardiac conditions . The exploration of butyramidine analogs has led to insights into their pharmacological effects and mechanisms.
Pharmaceutical Use | Potential Benefits |
---|---|
Cardiac Treatment | Active beta-blocking agent |
Drug Development | Insights into therapeutic mechanisms |
Case Studies
- Synthesis of Pyrimidine Derivatives : A study demonstrated the effectiveness of this compound as a reagent in synthesizing novel pyrimidine compounds that exhibited significant biological activity against cancer cell lines.
- Cardiac Applications : Research involving butyramidine analogs showed promising results in treating arrhythmias in animal models, indicating its potential as a therapeutic agent for heart conditions .
- Protein Production Studies : Experiments conducted on various cell types revealed that this compound could enhance protein expression levels, providing insights into its role in cellular metabolism and function.
Mechanism of Action
The mechanism of action of butyramidine hydrochloride involves its ability to inhibit the production of reactive oxygen species, which are responsible for the oxidation and peroxidation of lipids and other biomolecules . This inhibition helps protect cells from oxidative damage and may play a role in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to butyramidine hydrochloride include:
Butyramide: An amide of butyric acid with similar chemical properties.
Butylamine: A primary amine derived from butyric acid.
Butyronitrile: A nitrile compound used in the synthesis of this compound.
Uniqueness
This compound is unique in its ability to act as a versatile reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives . Its specific chemical structure and reactivity make it valuable in various scientific and industrial applications.
Biological Activity
Butyramidine hydrochloride, a compound with the molecular formula C₄H₁₁ClN₂, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a butyramidine moiety linked to a hydrochloride salt. The synthesis typically involves the amidation of butyric acid derivatives, followed by the formation of the hydrochloride salt to enhance solubility in aqueous environments.
Synthesis Steps:
- Formation of Butyramide: Butyramide can be synthesized through various methods, including catalytic hydration of butyronitrile or reaction with ammonium salts.
- Hydrochloride Formation: The final step involves treating the free base with hydrochloric acid to yield this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
- Case Study: A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through specific biochemical pathways.
- Mechanism of Action: this compound appears to interact with cellular receptors involved in apoptosis regulation, leading to increased cell death in tumor cells .
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Enzyme Interaction: The compound may inhibit specific enzymes that are crucial for bacterial survival and proliferation, thereby enhancing its antimicrobial effects.
- Cellular Pathways: It modulates pathways related to cell growth and apoptosis, particularly in cancer cells, which may explain its potential as an anticancer agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Biphenylamine Hydrochloride | Contains biphenyl structure | Primarily used in dye applications |
Butyramide | Lacks biphenyl ether linkage | Focused on anti-inflammatory properties |
2-Phenoxybutyramidine | Contains a phenoxy group instead of biphenyl | May exhibit different biological activity profiles |
This table highlights how this compound's combination of functional groups may confer distinct chemical reactivity and biological activities compared to its analogs.
Research Findings and Future Directions
Further research is needed to fully elucidate the mechanisms behind the biological activities of this compound. Current studies suggest promising avenues for its use in pharmaceuticals, particularly in developing new antimicrobial and anticancer agents.
Q & A
Basic Research Questions
Q. How should researchers design an initial study to investigate the biochemical activity of Butyramidine hydrochloride?
- Methodological Answer : Begin by formulating a hypothesis-driven research question, such as "Does this compound modulate [specific enzyme/receptor] in [cell type/model]?" Use literature reviews to identify gaps and select appropriate assays (e.g., enzyme inhibition, receptor binding). Validate experimental parameters (e.g., pH, temperature, solvent compatibility) using pilot studies. Ensure controls include positive/negative benchmarks and solvent-only groups to isolate compound-specific effects .
Q. What protocols are critical for preparing stable stock solutions of this compound in vitro?
- Methodological Answer : Dissolve the compound in a solvent compatible with downstream assays (e.g., DMSO for hydrophobic compounds, saline for hydrophilic). Confirm solubility via spectrophotometry and stability via repeated HPLC analysis over 24–72 hours. Aliquot stock solutions to avoid freeze-thaw degradation and store at -80°C under inert conditions (argon/nitrogen) to prevent oxidation .
Q. How can researchers efficiently review existing literature on this compound to avoid redundant experiments?
- Methodological Answer : Use structured databases (PubMed, SciFinder) with Boolean search terms (e.g., "this compound AND [target pathway] NOT [unrelated disease]"). Prioritize primary literature and meta-analyses. Critically evaluate study designs, sample sizes, and statistical methods to identify inconsistencies or knowledge gaps .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical cell lines, assay protocols). Use orthogonal validation methods (e.g., CRISPR knockouts for target specificity, SPR for binding kinetics). Perform meta-analyses to assess bias or methodological flaws in prior work. Publish negative results to contribute to consensus .
Q. What strategies optimize in vivo pharmacokinetic profiling of this compound?
- Methodological Answer : Use LC-MS/MS for high-sensitivity quantification in plasma/tissue. Design dose-ranging studies with staggered sampling times (0–48 hours) to calculate AUC, Cmax, and half-life. Account for species-specific metabolism by comparing rodent and non-rodent models. Incorporate microdialysis for real-time tissue penetration analysis .
Q. How can researchers validate the selectivity of this compound against off-target receptors or enzymes?
- Methodological Answer : Employ high-throughput screening panels (e.g., Eurofins CEREP) to test activity against 100+ targets. Use computational docking (AutoDock Vina) to predict binding affinities. Validate experimentally via competitive binding assays with radiolabeled ligands or fluorescence polarization .
Q. What experimental designs are recommended for assessing this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., PBS at pH 7.4, 37°C) and monitor degradation via HPLC-UV or NMR. Include protease/hepatocyte lysates to model metabolic breakdown. Compare accelerated stability data (40°C/75% RH) with real-time storage conditions to predict shelf-life .
Q. Data Analysis & Presentation
Q. How should researchers statistically analyze dose-response data for this compound?
- Methodological Answer : Fit data to sigmoidal curves (GraphPad Prism) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes (Cohen’s d) and statistical power to ensure reproducibility .
Q. What are best practices for visualizing this compound’s structural-activity relationships (SAR)?
- Methodological Answer : Generate 2D/3D molecular interaction diagrams (PyMOL, ChimeraX). Use heatmaps to correlate substituent modifications with activity (e.g., IC50 values). Highlight key pharmacophores in tables with IUPAC names, logP, and hydrogen-bonding groups .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., depositing in Zenodo) and detailed protocols (e.g., protocols.io ). Use authenticated cell lines (ATCC) and batch-tested compounds (≥95% purity via HPLC). Collaborate with independent labs for external validation .
Properties
IUPAC Name |
butanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCVEYASXULRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952591 | |
Record name | Butanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3020-81-3 | |
Record name | Butanimidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3020-81-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butyramidine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT97Y99LQU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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